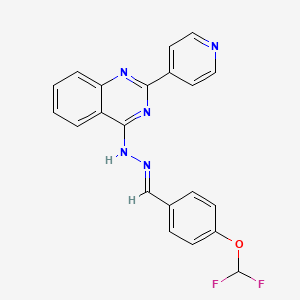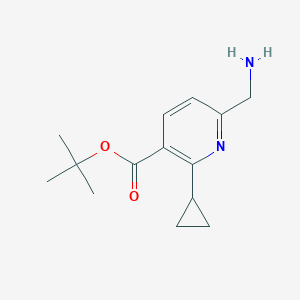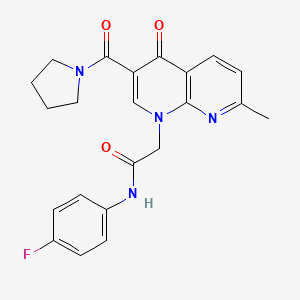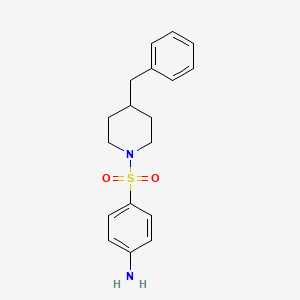
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known to exhibit potent biological activity and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
EGFR Inhibition and Anticancer Activity
A study by Allam et al. (2020) on the design and synthesis of new quinazoline derivatives as EGFR inhibitors revealed these compounds' potential as targeted anticancer agents. Their research highlighted the synthesis of quinazolines starting from 4-chloro derivatives, leading to compounds with significant EGFR inhibitory activity and in vitro cytotoxicity against human cancer cell lines, including MCF7 (breast) and A549 (lung) cancer cells (Allam et al., 2020).
Optoelectronic Applications
Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives for electronic devices, highlighting their importance in creating novel optoelectronic materials. This research emphasized quinazolines' role in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Antimicrobial and Anti-inflammatory Potential
Martynenko et al. (2019) conducted a study on (3H-Quinazoline-4-ylidene)hydrazides of N-protected amino acids and their heterocyclization products, exploring their anti-inflammatory potential. Their research revealed high anti-inflammatory activity for certain quinazoline derivatives, demonstrating the potential of these compounds in developing new anti-inflammatory agents (Martynenko et al., 2019).
Interaction with Metal Ions
Kakoulidou et al. (2021) explored the interaction of a quinazoline derivative with manganese(II), leading to the formation of complexes characterized by X-ray crystallography. This study assessed the complexes' biological profile, including DNA binding and cleavage ability, interaction with bovine serum albumin, and antioxidant activity, suggesting potential biomedical applications (Kakoulidou et al., 2021).
Propiedades
IUPAC Name |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-pyridin-4-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-21(23)29-16-7-5-14(6-8-16)13-25-28-20-17-3-1-2-4-18(17)26-19(27-20)15-9-11-24-12-10-15/h1-13,21H,(H,26,27,28)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAQOXBSRWYGT-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN=CC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)N/N=C/C4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)


![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)
![N-Methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide](/img/structure/B2701279.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)

![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)


![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)